(3-(Hydroxymethyl)-4-methylphenyl)boronic acid

Overview

Description

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds

Preparation Methods

The synthesis of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid typically involves the reaction of an organometallic compound with a borate ester. One common method is the reaction of a Grignard reagent, such as phenylmagnesium bromide, with trimethyl borate, followed by hydrolysis to yield the boronic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid to boronic esters or alcohols.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters.

Scientific Research Applications

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic biological compounds. This property allows it to interact with enzyme residues, nucleic acids, and hydroxyl groups from carbohydrates . In medicinal chemistry, this interaction is crucial for the inhibition of enzymes and the modulation of biological pathways.

Comparison with Similar Compounds

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 3-(Hydroxymethyl)phenylboronic acid . While these compounds share similar chemical properties, this compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it an essential tool in organic synthesis, medicinal chemistry, and industrial applications. Continued research and development in this area are likely to uncover even more uses for this valuable compound.

Biological Activity

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological targets, including proteins and sugars, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

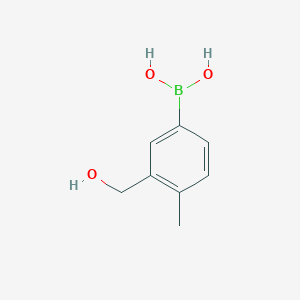

The compound this compound has the molecular formula C₉H₁₁B(O₃) and a molecular weight of approximately 179.99 g/mol. Its structure features a phenyl ring with both a hydroxymethyl group and a boronic acid group, which contributes to its reactivity in biological systems.

Boronic acids are known to exhibit various mechanisms of action:

- Protease Inhibition : Boronic acids can act as inhibitors of serine proteases by forming reversible covalent bonds with the active site serine residue. This property is crucial for developing therapeutic agents targeting protease-related diseases .

- Interaction with Sugars : The ability of boronic acids to form reversible complexes with diols (such as sugars) allows them to modulate biological pathways involving glycosylation processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

- In Vitro Studies : Research demonstrated that certain boronic acids exhibit cytotoxicity against prostate cancer cells while sparing healthy cells. For example, compounds tested at concentrations of 5 µM reduced cancer cell viability significantly while maintaining higher viability in healthy cells .

Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial activities:

- Bacterial Inhibition : Studies show that boronic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, indicating effective antimicrobial properties .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a series of boronic acid derivatives on multiple myeloma cell lines. The results indicated that some derivatives exhibited IC50 values in the low nanomolar range, demonstrating potent anticancer activity against resistant cell lines .

| Compound | IC50 (nmol/L) | Cell Line |

|---|---|---|

| Compound A | 6.66 | RPMI-8226 |

| Compound B | 4.31 | U266 |

| Compound C | 10.1 | KM3 |

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects of several boronic compounds against common pathogens. The results showed that specific derivatives had significant inhibitory effects on bacterial growth:

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | Escherichia coli | 8 |

| B7 | Candida albicans | 12 |

Properties

IUPAC Name |

[3-(hydroxymethyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRHGZABAOAWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.